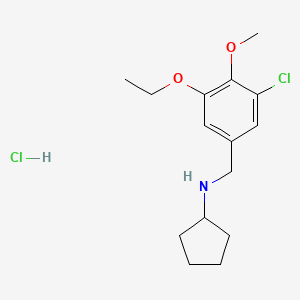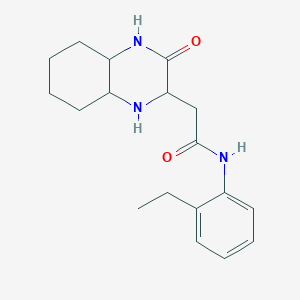
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide
Descripción general
Descripción
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell survival.
Mecanismo De Acción
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide acts as a potent inhibitor of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide by binding to its catalytic domain. N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide plays a crucial role in DNA repair and cell survival by detecting and repairing DNA damage. Inhibition of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide leads to the accumulation of DNA damage, which sensitizes cancer cells to chemotherapy and radiation therapy, and triggers cell death in neurodegenerative diseases.
Biochemical and physiological effects:
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide has various biochemical and physiological effects, including sensitizing cancer cells to chemotherapy and radiation therapy, and triggering cell death in neurodegenerative diseases. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide has several advantages for lab experiments, including its high potency and selectivity for N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide. One direction is to develop more potent and selective N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide inhibitors with improved pharmacokinetic properties. Another direction is to investigate the potential of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide inhibitors in combination with other targeted therapies for cancer and neurodegenerative diseases. Additionally, the use of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide inhibitors as anti-inflammatory agents in various inflammatory diseases is also an area of active research.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide, which plays a crucial role in DNA repair and cell survival. N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide is overactivated in various diseases, including cancer, neurodegenerative diseases, and inflammation. Inhibition of N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and to have neuroprotective effects in various neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-3-4-5-18(23)20-14-8-6-13(7-9-14)19(24)21-16-12-15(22(25)26)10-11-17(16)27-2/h6-12H,3-5H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZKJUJFIQECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-methyl-4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4838626.png)




![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4838660.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838677.png)
![5-[(3-methoxybenzyl)thio]-3-[(4-methoxybenzyl)thio]isothiazole-4-carbonitrile](/img/structure/B4838679.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4838683.png)
amine dihydrochloride](/img/structure/B4838697.png)

